

pentyl chloroformate CAS number and molecular formula

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Compound of Interest

Compound Name: *Pentyl chloroformate*

Cat. No.: *B1359931*

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An In-depth Technical Guide to Pentyl Chloroformate

CAS Number: 638-41-5 Molecular Formula: $C_6H_{11}ClO_2$

This technical guide provides comprehensive information on **pentyl chloroformate**, a key reagent in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its properties, synthesis applications, and safety protocols.

Physicochemical Properties

Pentyl chloroformate is a colorless to slightly yellow liquid with a pungent odor.^[1] It is a flammable and corrosive compound that is sensitive to moisture.^{[2][3]} Key quantitative data are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Weight	150.6 g/mol	[4]
Density	1.04 g/cm ³	[4]
Boiling Point	161 °C	[4]
Flash Point	53 °C	[4]
Refractive Index	1.4181	[4]
Vapor Pressure	1.92 mmHg at 25°C	[4]
Water Solubility	1.213 g/L at 25°C	[4]
Solubility	Soluble in Chloroform, Ethyl Acetate	[4]
Storage	Refrigerator, under inert atmosphere	[5]

Table 2: Spectroscopic Data

While detailed peak lists are best obtained from spectral databases, the following provides an overview of expected spectroscopic features.

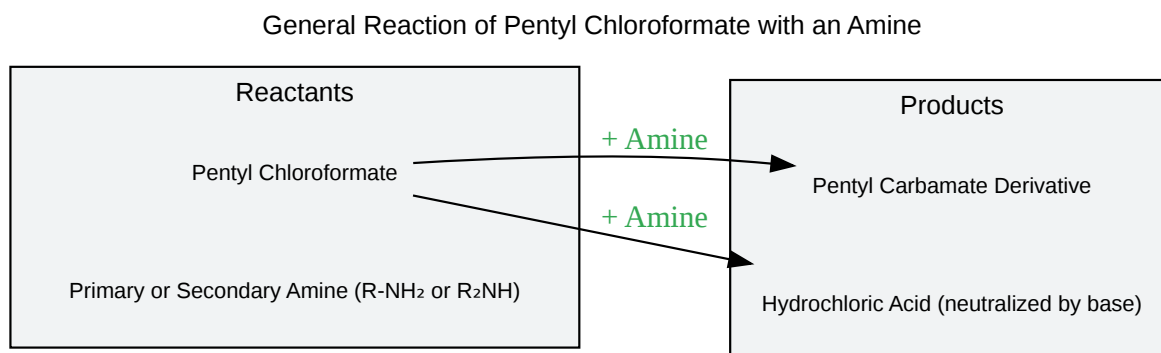
Spectroscopy	Expected Features	Reference(s)
FT-IR	A strong absorption band characteristic of the C=O bond in the chloroformate group. The absence of a broad O-H stretch indicates the purity of the compound.	[6]
^1H NMR	Signals corresponding to the protons of the pentyl group. The chemical shifts and splitting patterns will be indicative of the CH_3 , $-(\text{CH}_2)_3-$, and $-\text{CH}_2\text{-O}-$ groups.	[7]
^{13}C NMR	Resonances for the five distinct carbon atoms of the pentyl chain and the carbonyl carbon of the chloroformate group.	[7]
Mass Spec (EI)	The molecular ion peak may be observed, but significant fragmentation is expected. Common fragments would arise from the loss of chlorine and cleavage of the pentyl group.	[8]

Chemical Reactivity and Synthesis Applications

Pentyl chloroformate is a versatile reagent primarily used for the introduction of the pentyloxycarbonyl protecting group, particularly in the synthesis of carbamates. Its high reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.

General Reaction Mechanism: Carbamate Formation

The reaction with primary or secondary amines is a cornerstone of its application, proceeding via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to eliminate a chloride ion, forming the stable carbamate. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.



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Caption: Reaction of **Pentyl Chloroformate** with an Amine.

Experimental Protocols

Pentyl chloroformate is a crucial intermediate in the synthesis of several pharmaceuticals. Detailed experimental protocols for two key examples, Capecitabine and Dabigatran Etexilate, are provided below.

Synthesis of a Capecitabine Intermediate

This protocol outlines the N-acylation of 5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine using **pentyl chloroformate**.

Materials:

- 5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine
- Anhydrous Dichloromethane (DCM)

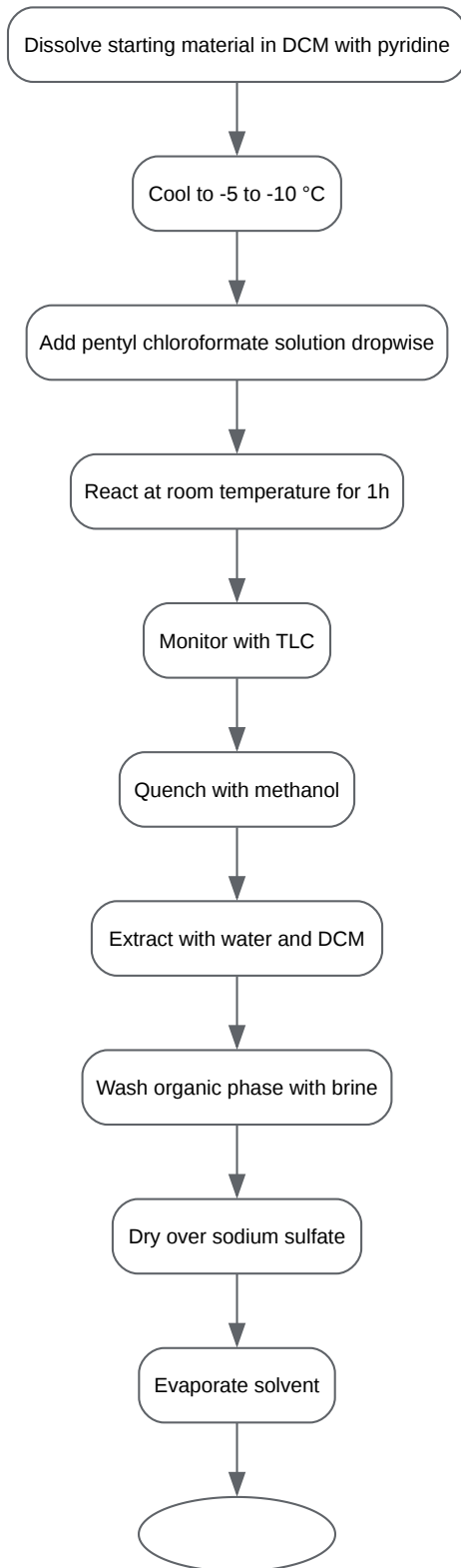
- Anhydrous Pyridine
- **n-Pentyl Chloroformate**
- Methanol
- Pure Water
- 20% Sodium Chloride aqueous solution
- Saturated Sodium Chloride aqueous solution
- Anhydrous Sodium Sulfate

Procedure:

- Dissolve 108 g of 5'-deoxy-2',3'-di-O-acetyl-5-fluorocytidine in 900 mL of anhydrous DCM at room temperature.
- Add 51.9 g of anhydrous pyridine to the solution.
- Cool the reaction mixture to between -5 and -10 °C.
- Prepare a solution of 69.2 g of **n-pentyl chloroformate** in 100 mL of anhydrous DCM.
- Add the **n-pentyl chloroformate** solution dropwise to the reaction mixture while maintaining the temperature between -5 and -10 °C.
- After the addition is complete, allow the reaction to proceed at room temperature for 1 hour.
- Monitor the reaction progress using Thin Layer Chromatography (TCM) with a developing solvent of DCM:MeOH = 15:1.
- Once the starting material is consumed, add 75 mL of methanol and stir for 15 minutes.
- Add 330 mL of pure water for extraction.
- Separate the aqueous layer and extract it twice with 110 mL of DCM.

- Combine all organic phases.
- Wash the combined organic phase once with 20% aqueous sodium chloride solution, followed by one wash with saturated aqueous sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

Workflow for Capecitabine Intermediate Synthesis

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Caption: Synthesis of a Capecitabine intermediate.

Synthesis of Dabigatran Etexilate

This protocol describes the acylation of the amidine intermediate with n-hexyl chloroformate (note: this synthesis uses the hexyl analog, but the procedure is representative of the chemistry involving **pentyl chloroformate**).

Materials:

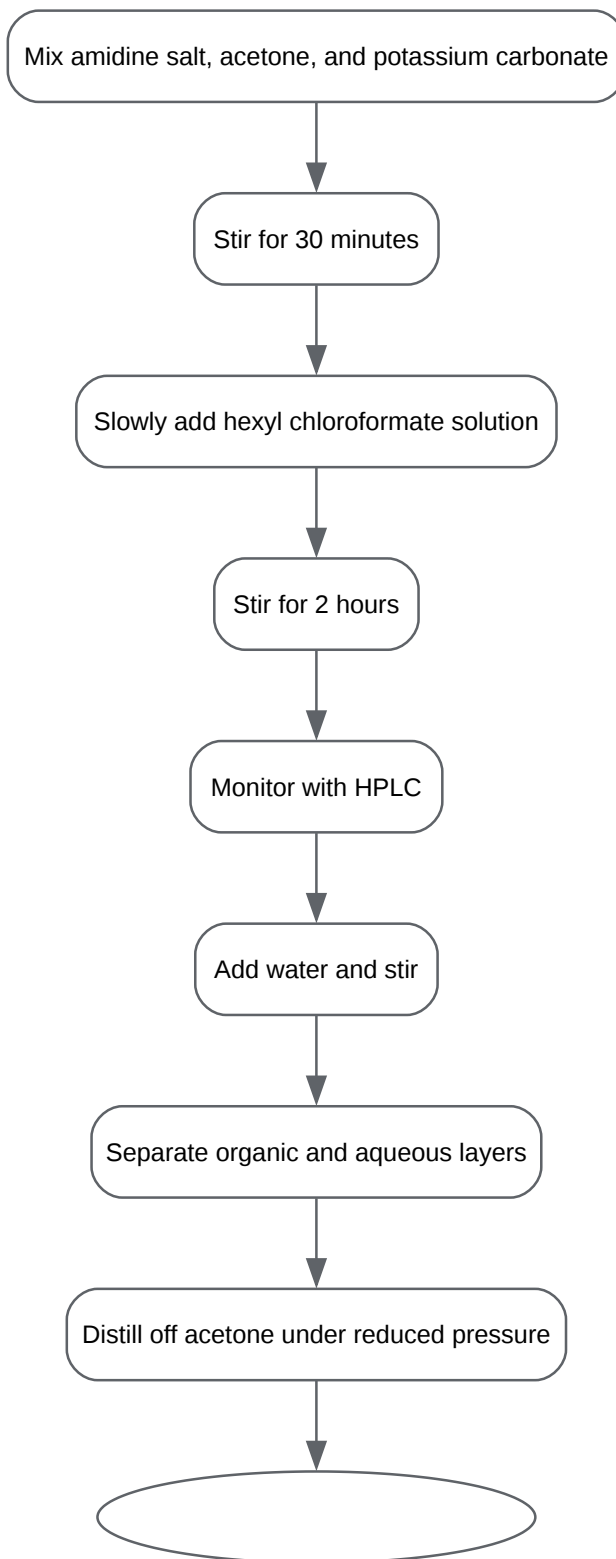
- Ethyl-3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride
- Acetone
- Potassium Carbonate
- Hexyl Chloroformate
- Water

Procedure:

- Create a mixture of 100.0 g of the amidine hydrochloride salt, 1000.0 mL of acetone, and 154 g of potassium carbonate.
- Stir the mixture for 30 minutes.
- Prepare a solution of 42.2 g of hexyl chloroformate in 200.0 mL of acetone.
- Slowly add the hexyl chloroformate solution to the reaction mixture.
- Stir for 2 hours to allow the reaction to complete.
- Monitor the reaction completion by HPLC.
- Add water to the reaction mass and stir for 30 minutes.
- Separate the organic and aqueous layers.

- Distill off the acetone from the organic layer completely under reduced pressure at a temperature below 50°C to obtain a residue.

Workflow for Dabigatran Etexilate Synthesis



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Caption: Synthesis of Dabigatran Etexilate.

Safety and Handling

Pentyl chloroformate is a hazardous chemical and requires strict safety protocols.

Table 3: Hazard Identification and Precautionary Statements

Hazard Class	GHS Classification	Precautionary Statements (selected)	Reference(s)
Flammability	Flammable liquid and vapor (Category 3)	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.	[2]
Corrosivity	Causes severe skin burns and eye damage (Category 1A)	P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.	[2]
Toxicity	Harmful if swallowed (Category 4)	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	[2]
Toxicity	Harmful if inhaled (Category 4)	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.	[2]

Eye Damage	Causes serious eye damage (Category 1)	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]
Respiratory Irritation	May cause respiratory irritation (Category 3)	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [9]

Handling:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[2]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
- Keep away from ignition sources and use non-sparking tools.[2]
- Ground all equipment to prevent static discharge.[2]
- Avoid contact with skin, eyes, and clothing.[1]
- Moisture sensitive; handle under an inert atmosphere.[1]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
- Recommended storage is in a refrigerator (2-8 °C).[9]
- Store away from incompatible materials such as strong oxidizing agents, bases, amines, and water.[2]

First Aid:

- In case of skin contact: Immediately wash with plenty of soap and water and remove contaminated clothing. Seek immediate medical attention.[2]
- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]
- If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
- If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a comprehensive risk assessment before use. Always refer to the most current Safety Data Sheet (SDS) for complete safety information.

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